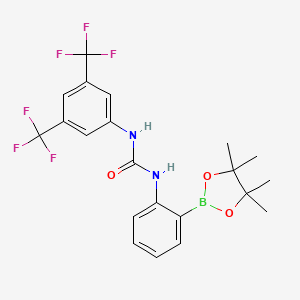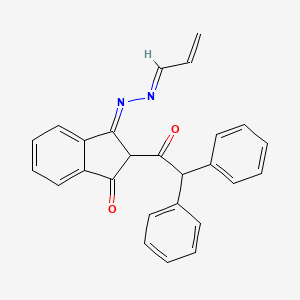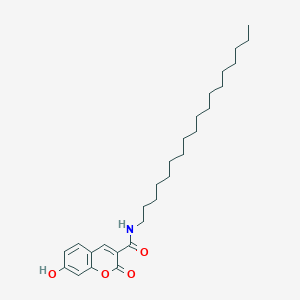
7-Hydroxy-N-octadecyl-2-oxo-2H-1-benzopyran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-N-octadecyl-2-oxo-2H-1-benzopyran-3-carboxamide is a synthetic compound belonging to the benzopyran family, which is known for its diverse biological activities. This compound features a benzopyran core with a hydroxy group at the 7th position, an octadecyl chain attached to the nitrogen atom, and a carboxamide group at the 3rd position. These structural features contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-N-octadecyl-2-oxo-2H-1-benzopyran-3-carboxamide typically involves several key steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Hydroxy Group: The hydroxy group at the 7th position can be introduced via selective hydroxylation reactions.
Attachment of the Octadecyl Chain: The octadecyl chain is introduced through nucleophilic substitution reactions, where an appropriate octadecyl halide reacts with the nitrogen atom of the benzopyran core.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the benzopyran derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents and catalysts can be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-N-octadecyl-2-oxo-2H-1-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The octadecyl chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and appropriate bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various alkylated derivatives.
Applications De Recherche Scientifique
7-Hydroxy-N-octadecyl-2-oxo-2H-1-benzopyran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-N-octadecyl-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit essential enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxycoumarin: Shares the benzopyran core and hydroxy group but lacks the octadecyl chain and carboxamide group.
Coumarin: The parent compound of the benzopyran family, lacking the hydroxy group and other substituents.
Uniqueness
7-Hydroxy-N-octadecyl-2-oxo-2H-1-benzopyran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the long octadecyl chain enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
351002-76-1 |
|---|---|
Formule moléculaire |
C28H43NO4 |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
7-hydroxy-N-octadecyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C28H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-27(31)25-21-23-18-19-24(30)22-26(23)33-28(25)32/h18-19,21-22,30H,2-17,20H2,1H3,(H,29,31) |
Clé InChI |
CVZKNSNXXVFUMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)

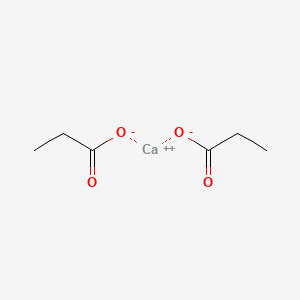

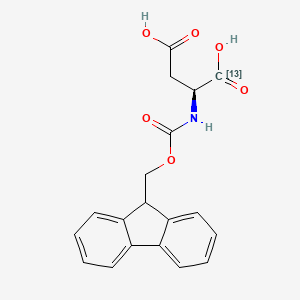
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)



![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)
